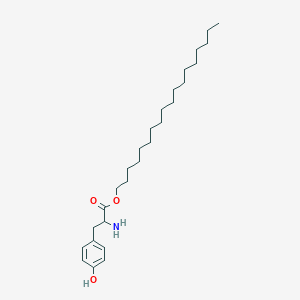

Stearyl tyrosine

Description

Properties

Molecular Formula |

C27H47NO3 |

|---|---|

Molecular Weight |

433.7 g/mol |

IUPAC Name |

octadecyl 2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)26(28)23-24-18-20-25(29)21-19-24/h18-21,26,29H,2-17,22-23,28H2,1H3 |

InChI Key |

OZSVSBMHEZAZTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of Stearyl Tyrosine Analogues

Multi-Step Chemical Synthesis Approaches

Chemical synthesis routes for stearyl tyrosine and its analogues typically involve several steps, including protection of functional groups, acylation or esterification, and deprotection or salt formation.

Synthesis of N-Stearyl Tyrosine Salts (e.g., Disodium and Dipotassium)

The synthesis of N-stearyl tyrosine (NSTyr) often begins with the esterification of L-tyrosine's carboxyl group, followed by N-acylation with stearic acid or its activated derivatives, and subsequent hydrolysis to yield the free N-stearyl tyrosine. Salt formation can then be achieved by reacting the resulting carboxylic acid or amino group with appropriate bases.

One reported method for preparing N-stearyl tyrosine salts involves the initial synthesis of L-stearyl tyrosine methyl ester. This ester can then be reacted with a potassium hydroxide (B78521) solution in methanol, followed by purification, to yield N-stearyl tyrosine dipotassium (B57713) salt (NsTyr-2K) with a high yield of 95.6% google.com. Alternative N-acylation strategies for producing N-stearyl amino acids, including tyrosine, employ stearyl chloride or activated stearic acid derivatives (like N-hydroxysuccinimide esters) reacting with tyrosine or its methyl ester, followed by hydrolysis to liberate the N-stearyl tyrosine google.com.

Table 1: Synthesis of N-Stearyl Tyrosine Salts

| Derivative/Salt | Starting Material | Key Reagents/Conditions | Yield | Reference |

| N-Stearyl Tyrosine (NSTyr) | L-Tyrosine methyl ester | Stearyl chloride, pyridine, then alkaline hydrolysis | Varies | google.com |

| N-Stearyl Tyrosine (NSTyr) | L-Tyrosine methyl ester | HOBT, DMAP, EDC HCl, then hydrolysis | Varies | google.com |

| N-Stearyl Tyrosine (NSTyr) | L-Tyrosine | Stearic acid activated with N-hydroxysuccinimide (SA-OSu) | Varies | google.com |

| N-Stearyl Tyrosine-2K | L-Stearyl tyrosine methyl ester | Methanol-KOH solution, reflux | 95.6% | google.com |

Preparation of Long-Chain Alkyl Esters of Amino Acids Including Tyrosine

Table 2: Preparation of Long-Chain Alkyl Esters of Tyrosine

| Ester Type | Fatty Alcohol | Catalyst/Conditions | Yield | Reference |

| Stearyl Tyrosine HCl | Octadecanol | HCl gas | ~10% | acs.org |

| Long-Chain Alkyl Esters | Octadecanol | Methanesulfonic acid, octadecanol melt | 40-90% | acs.org |

| Tyrosine Methyl Ester | Methanol | 3N HCl in THF, then H2/Pd-C | Varies | prepchem.com |

| N-Stearoyl Tyrosine Methyl Ester | Stearyl Alcohol | (Implied in synthesis of N-stearoyl derivatives) | Varies | psu.edu |

| N-Lauroyl Tyrosine Methyl Ester | Lauryl Alcohol | (Implied in synthesis of N-lauroyl derivatives) | Varies | psu.edu |

Derivatization with Varied Aliphatic Chain Lengths (e.g., Lauroyl, Myristoyl, Palmitoyl (B13399708), Behenoyl)

Tyrosine can be derivatized with various aliphatic chains through N-acylation, O-acylation, or esterification. N-acylation, where the fatty acid chain is attached to the amino group, is a common method to create N-acyl tyrosine derivatives. Stearyl tyrosine specifically refers to the derivative where the C18 stearoyl group is attached. Other common fatty acids used for derivatization include lauroyl (C12), myristoyl (C14), palmitoyl (C16), and behenoyl (C22) chains. These modifications are typically achieved using the corresponding fatty acid chlorides or activated fatty acids.

For example, N-lauroyl-L-tyrosine has been synthesized using enzymatic methods researchgate.net. N-palmitoyl-tyrosine and its esters have also been prepared researchgate.netgoogle.com. N-stearoyl tyrosine and its methyl ester are synthesized using stearyl chloride or by reacting stearic acid derivatives with tyrosine or its esters google.compsu.edugoogle.com. N-behenoyl L-tyrosine methyl ester has also been synthesized, utilizing the C22 behenoyl chain psu.edu. These N-acyl derivatives are often explored for their amphiphilic properties and potential applications in areas like cosmetics and pharmaceuticals chalmers.se.

Table 3: Derivatization of Tyrosine with Varied Aliphatic Chains (N-Acylation)

| Derivative | Aliphatic Chain | Synthesis Method | Yield | Reference |

| N-Lauroyl Tyrosine | Lauroyl (C12) | Enzymatic synthesis (e.g., using aminoacylases) | Varies | researchgate.net, chalmers.se |

| N-Myristoyl Tyrosine | Myristoyl (C14) | Acylation with myristoyl chloride or activated myristic acid | Varies | google.com |

| N-Palmitoyl Tyrosine | Palmitoyl (C16) | Acylation with palmitoyl chloride or activated palmitic acid | Varies | researchgate.net, google.com |

| N-Stearoyl Tyrosine | Stearoyl (C18) | Acylation with stearyl chloride or activated stearic acid | Varies | google.com, psu.edu |

| N-Behenoyl Tyrosine | Behenoyl (C22) | Acylation with behenoyl chloride or activated behenic acid | Varies | psu.edu |

| Glycosylated N-fatty acyl-L-tyrosines | Various fatty acids | Chemical synthesis | Varies | ias.ac.in |

Biotechnological and Enzymatic Synthesis Pathways for Tyrosine Derivatives

Biotechnological approaches focus on the production of L-tyrosine itself, which then serves as a precursor for chemical derivatization. Metabolic engineering of microorganisms allows for the efficient and sustainable production of tyrosine from renewable feedstocks.

Microbial Engineering for Aromatic Amino Acid Production (Relevance to Tyrosine as Precursor)

L-tyrosine is a key aromatic amino acid and a valuable precursor for the synthesis of numerous high-value compounds used in medicine, the chemical industry, and food sectors nih.govfrontiersin.orgnih.govresearchgate.net. Microbial fermentation, coupled with metabolic engineering strategies, offers an environmentally friendly alternative to traditional chemical synthesis for producing L-tyrosine nih.govnih.govrsc.org.

Research efforts have focused on engineering microorganisms, such as Escherichia coli, to enhance tyrosine production titers. Strategies include optimizing metabolic pathways, increasing precursor pools (phosphoenolpyruvate and erythrose-4-phosphate), and overcoming feedback inhibition mechanisms in key enzymes nih.govresearchgate.netresearchgate.netasm.org. For example, engineered E. coli strains have achieved high tyrosine concentrations, such as 92.5 g/L, demonstrating the potential for industrial-scale production researchgate.net. Furthermore, microbial consortia have been engineered to efficiently convert lignocellulosic biomass into L-tyrosine and its analogues, showcasing integrated biorefinery approaches rsc.org.

The availability of large quantities of L-tyrosine through these biotechnological advancements is crucial for its subsequent chemical modification into stearyl tyrosine and other derivatives, enabling the development of novel materials and compounds with diverse applications. Biocatalytic methods are also being explored for the direct derivatization of L-tyrosine nih.gov.

Compound List:

Stearyl Tyrosine

L-Tyrosine

N-Stearyl Tyrosine (NSTyr)

N-Stearyl Tyrosine-2K (N-stearyl tyrosine dipotassium salt)

L-Stearyl tyrosine methyl ester

N-Lauroyl Tyrosine

N-Myristoyl Tyrosine

N-Palmitoyl Tyrosine

N-Behenoyl Tyrosine

N-Palmitoyl-tyrosine phosphoric acid

N-Stearoyl Tyrosine Methyl Ester

N-Lauroyl Tyrosine Methyl Ester

N-Behenoyl L-tyrosine methyl ester

Iv. Biochemical and Mechanistic Roles of Tyrosine Derivatives in Cellular and Molecular Processes

Enzyme-Substrate and Protein-Protein Recognition

Receptor tyrosine kinases (RTKs) are a critical family of cell surface receptors that mediate responses to extracellular signals like growth factors, cytokines, and hormones. wikipedia.orgkhanacademy.org Their activity is fundamental to cellular processes including proliferation, differentiation, metabolism, and survival. frontiersin.orgnih.gov The general mechanism of RTK activation involves ligand binding to the receptor's extracellular domain, which typically induces dimerization of the receptor chains. wikipedia.orgyoutube.com This dimerization brings the intracellular kinase domains into close proximity, facilitating a process of autophosphorylation on specific tyrosine residues. wikipedia.org

These newly phosphorylated tyrosine sites act as docking points for a host of intracellular signaling proteins, particularly those containing Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains. wikipedia.orgnih.gov The recruitment of these adaptor proteins and enzymes initiates downstream signaling cascades that transmit the extracellular signal to the cell's interior, ultimately leading to a specific cellular response. nih.gov

The function and regulation of RTKs are also influenced by their immediate environment within the plasma membrane. The lipid composition of the membrane can affect receptor localization and function. nih.gov Studies have shown that the juxtamembrane regions of RTKs contain conserved clusters of basic amino acids that interact with anionic lipids, such as phosphatidylinositol-4,5-bisphosphate (PIP2), in the inner leaflet of the membrane. nih.gov These lipid-protein interactions are thought to play a key role in the nanoscale organization and regulation of RTKs. nih.gov While the broader role of lipids and the membrane environment in RTK signaling is an active area of research, specific data on the direct interaction between Stearyl tyrosine and receptor tyrosine kinases are not available in the current scientific literature.

Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that counterbalance the activity of protein tyrosine kinases (PTKs). acs.org They catalyze the dephosphorylation of tyrosine residues, a crucial step in terminating or modulating signaling pathways. wikipedia.org Given their role as negative regulators in many signaling cascades, PTPs have emerged as significant therapeutic targets. nih.gov Protein Tyrosine Phosphatase 1B (PTP1B), in particular, is a key negative regulator of both insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. nih.govnih.govfrontiersin.org

Research has shown that fatty acids and their derivatives can influence PTP activity. The attachment of fatty acids to peptide-based PTP1B inhibitors, a process known as lipidation, has been explored as a strategy to improve their therapeutic properties. This modification can enhance stability and prolong the in-vivo half-life of the inhibitors by allowing them to bind reversibly to albumin. acs.org This approach has been successfully used to engineer long-acting biopharmaceuticals. acs.org

Furthermore, studies on lipotoxicity have investigated the role of free fatty acids in cellular stress and the potential for PTP inhibitors to mitigate these effects. In hepatocyte models, overloading with a mixture of palmitate and oleate (B1233923) induces lipoapoptosis (cell death), mitochondrial dysfunction, and endoplasmic reticulum (ER) stress. nih.gov The application of PTP1B and Low Molecular Weight PTP (LMPTP) inhibitors was found to prevent this fatty acid-induced apoptosis and ameliorate the associated cellular stress. nih.gov While these findings highlight a clear link between fatty acids and the regulation of PTPs like PTP1B, direct studies on the inhibitory activity of Stearyl tyrosine itself on these enzymes have not been specifically reported. However, the established role of its constituent fatty acid (stearic acid, a saturated fatty acid similar to palmitate) in related cellular processes suggests a potential area for future investigation.

Table 1: Examples of PTP Inhibitors and Their Characteristics| Inhibitor Type | Target PTP | Mechanism/Characteristic | Reference |

|---|---|---|---|

| Lipidated BimBH3 peptide analogues | PTP1B | Fatty-acid derivatization improves stability and in-vivo half-life. | acs.org |

| MSI-1436 and Compound 23 | PTP1B, LMPTP | Prevent free fatty acid-induced lipoapoptosis and ER stress in HepG2 cells. | nih.gov |

| Gold (I) Complexes (e.g., R3P–Au–Cl) | LYP, PTP1B | Believed to be a competitive, reversible inhibitor, likely through binding to the active site cysteine. | nih.gov |

| Ursolic Acid | PTP1B | A natural product identified as an allosteric PTP1B inhibitor. | frontiersin.org |

Tyrosine aminotransferase (TAT), also known as tyrosine transaminase, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a pivotal role in tyrosine catabolism. wikipedia.org It catalyzes the first and rate-limiting step in the degradation pathway of tyrosine: the reversible transamination of L-tyrosine to 4-hydroxyphenylpyruvate, using α-ketoglutarate as the amino group acceptor. wikipedia.orgnih.gov

This enzyme exhibits a remarkably narrow substrate specificity. nih.gov Extensive studies on human tyrosine aminotransferase (hTATase) have demonstrated that its highest catalytic efficiency is for the L-tyrosine/α-ketoglutarate substrate pair. nih.gov The enzyme shows a significantly lower affinity and activity towards other aromatic amino acids; for instance, the catalytic efficiency (kcat/Km) for tyrosine is approximately four orders of magnitude greater than that for phenylalanine. nih.gov There is no detectable transamination activity with substrates like aspartate. nih.gov

The structure of Stearyl tyrosine involves the covalent attachment of a stearic acid molecule to the amino group of tyrosine via an amide bond. The catalytic mechanism of tyrosine aminotransferase requires a free amino group on the tyrosine substrate to participate in the transamination reaction with the PLP cofactor. The presence of the bulky N-stearoyl group blocks this essential functional group, making it structurally incompatible with the active site of the enzyme. Therefore, Stearyl tyrosine would not be expected to serve as a substrate for tyrosine aminotransferase.

Post-Translational Modifications Involving Tyrosine

Tyrosine sulfation is a crucial post-translational modification that occurs in the trans-Golgi network of eukaryotic cells. wikipedia.orgmpi-cbg.de It involves the addition of a sulfate (B86663) group (-SO3) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue within a protein. wikipedia.org This reaction is catalyzed by tyrosylprotein sulfotransferases (TPSTs). mpi-cbg.de

This modification is exclusively found on secreted proteins and the extracellular domains of transmembrane proteins that pass through the Golgi apparatus. wikipedia.orgnih.gov The presence of sulfated tyrosine (sTyr) residues can play a significant role in modulating extracellular protein-protein interactions. nih.gov It is known to be critical for a variety of biological processes, including leukocyte adhesion, chemokine signaling, blood clotting, and viral entry into cells. nih.govnih.govmonash.edu

The substrate for TPST enzymes is a tyrosine residue that is part of a polypeptide chain. mpi-cbg.de The recognition of a specific tyrosine for sulfation depends on its local environment, typically requiring the presence of acidic amino acid residues nearby. wikipedia.orgmpi-cbg.de Stearyl tyrosine, being a single, modified amino acid rather than a residue within a protein, does not meet the fundamental criteria for being a substrate for tyrosylprotein sulfotransferases. It is not a component of a protein chain that traffics through the Golgi apparatus and therefore does not undergo this type of enzymatic post-translational modification.

Tyrosine nitration is the addition of a nitro group (-NO2) to one of the ortho positions on the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine. nih.gov This modification is not typically enzyme-catalyzed but is a chemical process often mediated by reactive nitrogen species (RNS), most notably peroxynitrite (ONOO−). nih.govnih.gov Peroxynitrite is formed from the rapid reaction of nitric oxide (•NO) with the superoxide (B77818) radical (O2•−). nih.gov

The mechanism of nitration by peroxynitrite is believed to proceed via a free radical pathway. Peroxynitrite, or its reactive intermediates, can cause a one-electron oxidation of the tyrosine phenol (B47542), creating a tyrosyl radical. This radical can then react with nitrogen dioxide (•NO2) to yield 3-nitrotyrosine. nih.govnih.gov This modification can occur on free tyrosine or on tyrosine residues within proteins. nih.gov

The addition of a nitro group alters the physicochemical properties of the tyrosine side chain, including lowering the pKa of the phenolic hydroxyl group. nih.gov Such changes can disrupt protein structure and function, potentially leading to enzyme inactivation and protein aggregation. Tyrosine nitration is often considered a marker of "nitroxidative stress" and is associated with various pathological conditions. nih.gov

Stearyl tyrosine possesses the same phenolic ring structure as unmodified tyrosine. Therefore, from a chemical standpoint, this ring should be susceptible to nitration by peroxynitrite or other reactive nitrogen species. However, there is currently no specific research available that has examined the peroxynitrite-mediated nitration of the Stearyl tyrosine compound itself or the potential functional consequences of such a modification.

Tyrosine Phosphorylation in Metabolic Reprogramming

Tyrosine phosphorylation is a critical post-translational modification that serves as a primary mechanism for regulating signal transduction pathways and key cellular functions in mammalian cells. researchgate.netnih.gov Recent research has illuminated its significant influence on the activity of various metabolic enzymes. This process is not a rare occurrence but rather a widespread modification that is fundamental to inducing the metabolic reprogramming often observed in cancer cells. researchgate.netnih.gov

Abnormal expression and activation of protein tyrosine kinases are found in many cancers and are pivotal to tumor progression. researchgate.net This enzymatic activity is a key driver of the "Warburg Effect," or aerobic glycolysis, a major metabolic alteration in cancer. frontiersin.org Oncogenic tyrosine kinases phosphorylate and regulate the activity of numerous metabolic enzymes. frontiersin.org This phosphorylation typically increases the activity of most glycolytic enzymes, which promotes a higher glycolytic rate and supports increased tumor cell proliferation. frontiersin.org This metabolic shift is crucial for providing the rapid energy and biomass production necessary for cancer cell growth. nih.gov For instance, studies have shown that the tyrosine phosphorylation of lactate (B86563) dehydrogenase A (LDHA) at specific residues promotes the formation of its highly active state, thereby upregulating its activity to support tumor growth. frontiersin.org This intricate regulation highlights how tyrosine phosphorylation is essential for orchestrating the metabolic shifts that fuel cancer progression. researchgate.net

Neurotransmitter and Hormone Precursor Pathways (Tyrosine as Parent Compound)

The amino acid L-tyrosine serves as a crucial precursor for the synthesis of vital neurochemicals and hormones, underscoring its fundamental role in physiological regulation. rupahealth.com It is the parent compound from which the body produces catecholamines, a group of neurotransmitters essential for mood, stress response, and cognitive function, as well as thyroid hormones that regulate metabolism throughout the body. rupahealth.comconsensus.appcaringsunshine.com

Biosynthesis of Catecholamine Neurotransmitters (Dopamine, Norepinephrine, Epinephrine) from Tyrosine

Tyrosine is the primary biochemical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497). consensus.appresearchgate.net This multi-step enzymatic conversion pathway is central to the function of both the central and peripheral nervous systems. consensus.appnih.gov The availability of tyrosine can directly influence the rate of catecholamine synthesis, particularly in neurons that are actively firing. consensus.appresearchgate.net

The synthesis process begins with the conversion of L-tyrosine to L-DOPA (levodopa). studysmarter.co.ukresearchgate.net This initial step is catalyzed by the enzyme tyrosine hydroxylase and is the rate-limiting step in the entire catecholamine synthesis pathway. consensus.appnih.gov Subsequently, L-DOPA is converted into dopamine. consensus.app From dopamine, the pathway can continue to produce norepinephrine, which can, in turn, be methylated to form epinephrine in the adrenal medulla. consensus.appresearchgate.net

Catecholamine Biosynthesis Pathway from Tyrosine

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA |

| 2 | L-DOPA | DOPA Decarboxylase (AAAD) | Dopamine |

| 3 | Dopamine | Dopamine β-Hydroxylase (DBH) | Norepinephrine |

| 4 | Norepinephrine | Phenylethanolamine N-Methyltransferase (PNMT) | Epinephrine |

Role in Thyroid Hormone Synthesis

Tyrosine is an indispensable amino acid for the synthesis of thyroid hormones. creative-proteomics.com The thyroid gland produces thyroxine (T4) and triiodothyronine (T3), hormones that are critical for regulating metabolism, growth, and development. rupahealth.comcaringsunshine.com The production of these hormones is fundamentally dependent on the availability of both iodine and tyrosine. caringsunshine.comysmu.am

The synthesis begins within the thyroid gland, where iodine is absorbed and activated. palomahealth.com This active iodine is then attached to tyrosine residues found within a large protein called thyroglobulin. ysmu.ampalomahealth.com This iodination process, catalyzed by the enzyme thyroid peroxidase (TPO), creates the hormone precursors monoiodotyrosine (T1) and diiodotyrosine (T2). palomahealth.com These precursors are then coupled together to form the active thyroid hormones: T3 is formed from one molecule of T1 and one of T2, while T4 is formed from two molecules of T2. palomahealth.com A lack of sufficient tyrosine can impair this process and lead to dysfunction in thyroid hormone synthesis. creative-proteomics.com

Immune Response Modulation (Adjuvanticity Research)

Adjuvant Activity of Stearyl Tyrosine and its Amide Analogues

Stearyl tyrosine has been identified as a promising candidate adjuvant for use in human vaccines. nih.gov It is the parent compound of a family of immunoadjuvants based on long-chain stearyl esters of amino acids. nih.gov Research has demonstrated that stearyl tyrosine displays significant adjuvant activity when paired with both bacterial and viral vaccines. nih.gov

Further studies have explored chemical modifications of the parent compound to assess their immunomodulatory effects. This research has included the evaluation of stearyl tyrosine's amide analogues, such as tyrosyl stearylamine. nih.gov This line of inquiry indicates that various analogues of stearyl tyrosine are also active as adjuvants, suggesting a broader potential for this class of compounds in vaccine formulation. nih.gov

Mechanistic Exploration of Adjuvant Action (e.g., Enhanced Antibody Response)

The primary mechanism through which adjuvants like stearyl tyrosine function is by enhancing and shaping the adaptive immune response to a co-administered antigen. frontiersin.org A key outcome of this action is the promotion of a more robust and effective antibody response. nih.govnih.gov Studies have shown that stearyl tyrosine and its ester analogues are capable of eliciting a neutralizing antibody response to vaccines. nih.gov

While the precise mechanisms are multifaceted, one of the oldest and most recognized actions of such adjuvants is the "depot effect." frontiersin.orgfrontiersin.org By forming a depot at the site of injection, the adjuvant allows for the slow and sustained release of the antigen. frontiersin.orgfrontiersin.org This prolongs the exposure of the antigen to the immune system, ensuring a constant stimulation that can lead to higher antibody titers. frontiersin.orgfrontiersin.org Research into a related amide analogue also indicated the induction of a significant antibody response with a favorable isotype distribution. nih.gov This capacity to enhance antibody production is a critical feature of stearyl tyrosine's potential as a vaccine adjuvant. nih.gov

Summary of Adjuvant Research Findings

| Compound | Key Finding | Associated Vaccine Type | Source |

|---|---|---|---|

| Stearyl Tyrosine | Displayed significant adjuvant activity and elicited a neutralizing antibody response. | Bacterial and Viral | nih.gov |

| Stearyl Tyrosine Amide Analogues | Assessed for adjuvanticity as part of a broader class of candidate adjuvants. | Not specified | nih.gov |

| Stearyl Ester Analogues | A number of analogues were found to be adjuvant-active. | Viral | nih.gov |

V. Advanced Analytical and Spectroscopic Characterization Techniques

Molecular Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Interaction Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in stearyl tyrosine and to confirm its molecular structure. The FT-IR spectrum of stearyl tyrosine exhibits characteristic absorption bands that correspond to its ester linkage, aliphatic stearyl chain, and aromatic tyrosine residue. A prominent band in the region of 1730–1750 cm⁻¹ signifies the stretching vibration of the ester carbonyl group (C=O), confirming the presence of the ester functionality. The C-O stretching vibrations associated with the ester linkage are typically observed between 1100 and 1300 cm⁻¹. The long aliphatic stearyl chain contributes characteristic C-H stretching vibrations just below 3000 cm⁻¹ (asymmetric and symmetric CH₂ stretching) and bending vibrations around 1465 cm⁻¹ and 720 cm⁻¹. The aromatic ring of the tyrosine moiety is identified by C=C stretching vibrations in the 1600–1450 cm⁻¹ range and aromatic C-H stretching vibrations above 3000 cm⁻¹.

FT-IR spectroscopy also serves as a valuable tool for investigating molecular interactions. Changes in the position, intensity, or shape of these characteristic spectral bands can provide evidence of interactions such as hydrogen bonding or complex formation. For instance, shifts in the ester carbonyl stretch or aromatic ring vibrations upon interaction with other molecules can offer insights into the nature of these associations.

Table 1: Characteristic FT-IR Absorption Bands of Stearyl Tyrosine

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Assignment |

| Ester C=O Stretch | 1735-1745 | Ester linkage confirmation |

| Aromatic C=C Stretch | 1600-1500 | Tyrosine aromatic ring |

| Aliphatic CH₂ Stretch | 2960-2850 | Stearyl chain aliphatic groups |

| Ester C-O Stretch | 1250-1150 | Ester linkage |

| Aromatic C-H Stretch | ~3030 | Tyrosine aromatic ring |

| Aliphatic CH₂ Bend | ~1465 | Stearyl chain methylene (B1212753) groups |

| Aliphatic CH₂ Rocking | ~720 | Long chain CH₂ groups |

Electron Paramagnetic Resonance (EPR) for Tyrosyl Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species containing unpaired electrons, such as free radicals. For stearyl tyrosine, EPR is particularly useful for the detection and characterization of tyrosyl radicals, which can be generated under oxidative conditions. Tyrosyl radicals arise from the oxidation of the phenolic hydroxyl group of tyrosine, leading to an unpaired electron delocalized over the aromatic ring.

The EPR spectrum of a tyrosyl radical provides detailed information about its electronic environment. Key parameters include the g-value, which reflects the interaction of the unpaired electron with the external magnetic field, and hyperfine coupling constants (A-values). Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei, such as protons on the aromatic ring or adjacent carbons, and the nitrogen atom in the amino group. Analysis of these coupling constants allows for the mapping of spin density distribution, thereby elucidating the structural features that stabilize the radical. EPR studies on stearyl tyrosine can thus shed light on oxidative processes or radical-mediated reactions involving the tyrosine moiety, potentially revealing how the stearyl chain influences radical stability or reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Solid-State NMR for Molecular 3D Structure and Dynamics of Tyrosine Esters

High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the three-dimensional (3D) structure and investigating molecular dynamics in solid samples, including stearyl tyrosine. Techniques like Magic Angle Spinning (MAS) are employed to narrow spectral lines by averaging anisotropic interactions, thereby achieving high spectral resolution. Cross-polarization (CP) from abundant ¹H nuclei to less abundant ¹³C or ¹⁵N nuclei enhances sensitivity and facilitates the detection of dilute spins.

Solid-state NMR provides detailed insights into the local atomic environments within the stearyl tyrosine molecule. ¹³C MAS NMR spectra reveal distinct chemical shifts for each unique carbon atom, enabling the assignment of signals to specific carbons in the stearyl chain and the tyrosine residue, including the ester carbonyl, aromatic carbons, and aliphatic carbons. Furthermore, relaxation measurements, such as spin-lattice relaxation (T₁) and spin-spin relaxation (T₂), along with line shape analysis, can quantify molecular motion. For instance, the mobility of the long stearyl chain, including methyl group rotation or segmental motion of methylene units, can be assessed through these dynamic parameters, offering insights into the solid-state packing and conformational flexibility of stearyl tyrosine.

Table 2: Representative ¹³C Solid-State NMR Chemical Shifts (ppm) for Stearyl Tyrosine

| Carbon Type | Expected Chemical Shift (ppm) | Assignment Notes |

| Stearyl CH₃ (ω-C) | ~14.1 | Terminal methyl group |

| Stearyl CH₂ (ω-1) | ~22.7 | Methylene adjacent to terminal methyl |

| Stearyl CH₂ (α-C) | ~31.9 | Methylene adjacent to ester carbonyl |

| Ester C=O | ~173.0 | Carbonyl of the ester linkage |

| Tyrosine Aromatic C (ipso) | ~155-157 | C-OH carbon |

| Tyrosine Aromatic C (ortho) | ~128-130 | Carbons ortho to C-OH |

| Tyrosine Aromatic C (meta) | ~115-117 | Carbons meta to C-OH |

| Tyrosine Aromatic C (para) | ~130-132 | Carbon para to C-OH |

| Tyrosine α-CH | ~55-57 | Carbon attached to amino group |

Note: Chemical shifts are approximate and can vary based on crystal packing and experimental conditions.

Solution NMR for Interaction Studies (e.g., with Cyclodextrins)

Solution NMR spectroscopy is a primary method for investigating molecular interactions in homogeneous media, offering high resolution and sensitivity to subtle environmental changes. For stearyl tyrosine, solution NMR can be employed to study its behavior and interactions, particularly with molecules like cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, enabling them to form inclusion complexes with various guest molecules.

Upon forming an inclusion complex with a cyclodextrin (B1172386), stearyl tyrosine exhibits characteristic changes in its NMR spectrum. ¹H NMR is highly sensitive to these interactions. Protons of stearyl tyrosine located within or near the cyclodextrin cavity experience altered magnetic environments, leading to observable shifts in their resonance frequencies. Protons of the stearyl chain or the aromatic ring that become encapsulated typically show upfield shifts, while exterior protons may show downfield shifts or remain unaffected. The magnitude of these chemical shift perturbations (CSPs) correlates with the binding affinity and the mode of inclusion. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, such as NOESY, provides crucial information about spatial proximity between protons of the guest (stearyl tyrosine) and the host (cyclodextrin), directly confirming complex formation and elucidating the structure of the complex.

Table 3: Illustrative ¹H NMR Chemical Shift Changes (ppm) of Stearyl Tyrosine upon Complexation with Cyclodextrin

| Stearyl Tyrosine Proton | Free State (ppm) | Complexed State (ppm) | Chemical Shift Change (Δppm) | Location (Hypothetical) |

| Stearyl CH₃ (ω-C) | ~0.85 | ~0.60 | -0.25 | Inside CD cavity |

| Stearyl CH₂ (α-C) | ~2.30 | ~2.15 | -0.15 | Inside CD cavity |

| Aromatic H (ortho) | ~6.95 | ~6.80 | -0.15 | Near CD cavity opening |

| Aromatic H (meta) | ~7.10 | ~7.15 | +0.05 | Outside CD cavity |

Note: Values are hypothetical and illustrative of typical changes observed in host-guest complexation studies.

Mass Spectrometry (MS) for Molecular Identification and Mechanistic Insights into Tyrosine Derivatization and Nitration

Mass Spectrometry (MS) is an indispensable analytical technique for the precise molecular identification of compounds like stearyl tyrosine and for gaining mechanistic insights into chemical transformations such as derivatization and nitration. Employing soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), stearyl tyrosine can be ionized, and its molecular weight accurately determined by measuring the mass-to-charge ratio (m/z) of its molecular ion or protonated/adducted species. For stearyl tyrosine (C₂₇H₄₅NO₃), the expected monoisotopic mass is approximately 431.34 Da. The isotopic distribution patterns further confirm its elemental composition.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, as it fragments selected precursor ions and analyzes the resulting product ions. The fragmentation patterns serve as characteristic fingerprints, confirming the identity of stearyl tyrosine and aiding in the identification of modifications.

MS is particularly powerful for studying derivatization reactions. For instance, if stearyl tyrosine undergoes esterification or acylation at its hydroxyl or amino groups, MS can readily detect the mass increase corresponding to the added moiety, confirming successful derivatization. By analyzing fragmentation patterns, the site of derivatization can often be elucidated. Similarly, in studies of tyrosine nitration, MS is utilized to identify the formation of nitrotyrosine derivatives. The introduction of a nitro group (-NO₂) results in a mass increase of 46 Da. MS/MS fragmentation of nitrated stearyl tyrosine can reveal characteristic losses or fragment ions indicative of the nitro group's position on the aromatic ring, providing mechanistic insights into the nitration process and the stability of the resulting nitrotyrosine species.

Vi. Computational Chemistry and Molecular Modeling in Stearyl Tyrosine Research

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanics (QM/MM) Simulations

Quantum Mechanical (QM) methods, particularly Density Functional Theory (DFT), are foundational for understanding the electronic structure and inherent reactivity of molecules. These computational approaches provide a detailed view of electron distribution, molecular orbitals, and the energetic landscape, which are critical for predicting chemical behavior.

| Computational Method | Properties Studied | Relevance to Stearyl Tyrosine |

| DFT | Electronic Structure (charge distribution, HOMO-LUMO gap) | Elucidates electronic properties of the tyrosine moiety, influencing its chemical interactions. |

| DFT | Reactivity Descriptors (Fukui functions, softness) | Predicts sites of reactivity and potential reaction pathways for stearyl tyrosine. |

| DFT | Molecular Orbital Analysis | Helps understand electron delocalization and bonding characteristics within the molecule. |

Theoretical Studies of Optical Rotatory Properties of Poly-L-Tyrosine

| Study Focus | Computational Approach | Observed Phenomena / Relevance |

| Poly-L-Tyrosine | Theoretical studies of Optical Rotatory Properties | Predicts Cotton effects, relates conformation to optical activity, provides basis for studying chiral molecules like stearyl tyrosine. |

| Chiral Molecules | DFT-based prediction of Optical Rotation (OR), ORD, ECD | Essential for determining absolute configuration and understanding the stereochemical properties of chiral compounds. |

| Aromatic Amino Acid Residues | Analysis of Cotton effects in proteins | Highlights the contribution of tyrosine's aromatic system to optical activity, relevant for stearyl tyrosine's tyrosine component. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior of molecules and their interactions over time. These simulations provide atomic-level trajectories, revealing how systems evolve under specific conditions.

Simulation of Self-Aggregation Dynamics and Nanostructure Formation

Stearyl tyrosine, characterized by its amphiphilic nature—a hydrophobic stearyl chain coupled with a hydrophilic tyrosine headgroup—is inherently prone to self-assembly into various nanostructures. MD simulations are a primary tool for dissecting the dynamics of this self-assembly process and characterizing the resulting morphologies. Research has demonstrated that aromatic amino acids, including tyrosine, can spontaneously form ordered aggregates such as fibrils and oligomers, driven by intermolecular forces like π-π stacking and hydrogen bonding researchgate.netnih.govkuleuven.bersc.org. MD simulations can capture the temporal evolution of these aggregation events, offering detailed insights into the mechanisms by which monomers associate. For stearyl tyrosine, MD could model how the long, hydrophobic stearyl chain influences the packing, stability, and morphology of the self-assembled structures, potentially leading to the formation of micelles, vesicles, or other supramolecular assemblies. Studies on peptide amphiphiles, which share similar structural motifs (peptide/amino acid components linked to fatty acid chains), also leverage MD to investigate self-assembly dynamics and nanostructure formation, highlighting the roles of hydrophobic interactions and hydrogen bonding acs.org.

| Simulated System | Nanostructure Types Observed | Key Driving Forces for Assembly | Computational Method |

| Tyrosine (monomers) | Fibrils, spheroidal oligomers, nanoribbons, branched structures | π-π stacking, Hydrogen bonding, Hydrophobic interactions | Molecular Dynamics (MD) |

| Phenylalanine (monomers) | Nanotubes, fibril-like aggregates | π-π stacking, Hydrophobic interactions | Molecular Dynamics (MD) |

| Peptide Amphiphiles (e.g., with stearic acid) | Vesicles, gels, ordered mesophases | Hydrophobic interactions, Electrostatic interactions (pH-dependent) | Molecular Dynamics (MD) |

Investigation of Enzyme-Substrate and Protein-Protein Interactions

Understanding molecular recognition, such as enzyme-substrate binding and protein-protein interactions (PPIs), is crucial in biological contexts. While specific MD studies detailing stearyl tyrosine's direct interactions with enzymes or proteins are not extensively reported in the provided literature, the general methodologies are well-established and applicable. MD simulations provide atomic-level resolution of binding events, conformational changes upon interaction, and the energetic contributions to binding affinity. For instance, MD has been used to investigate the interactions of various substrates and inhibitors with enzymes like protein tyrosine phosphatase 1B (PTP1B) nih.govnih.govamegroups.cn and tyrosinase mdpi.comresearchgate.netnih.gov. These studies highlight the roles of specific amino acid residues, electrostatic forces, and van der Waals interactions in mediating molecular recognition. Similarly, MD simulations are vital for exploring PPIs, mapping interaction interfaces, and identifying key residues involved in complex formation d-nb.infoacs.org. If stearyl tyrosine were to function as a substrate, inhibitor, or modulator in a biological system, MD simulations would be instrumental in predicting its binding modes, affinity, and the dynamic interplay with its target, thereby elucidating its mechanism of action.

| Target System | Interaction Type | Computational Technique(s) Used | Key Interaction Factors Identified |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme-Substrate/Inhibitor interactions | MD simulations, PCA | Electrostatic forces, van der Waals interactions, specific residues (e.g., Lys41, Arg47, Asp48) |

| Tyrosinase | Enzyme-Substrate interactions | Molecular Docking, MD | Binding site interactions, steric factors, hydrogen bonding |

| Protein S (PROS1)–MERTK receptor | Protein-Protein Interaction (PPI) | MD simulations, ColabFold | Van der Waals interactions, specific residue contacts |

| Polymers and Proteins | Polymer-Protein interactions, Phase separation | MD simulations | Free energy profiles, electrostatic interactions |

Modeling of Aromatic Amino Acid Interactions in Biomolecular Condensates

Biomolecular condensates, which are dynamic, non-membrane-bound cellular compartments, often form through the self-assembly of proteins driven by multivalent, weak interactions, prominently involving aromatic amino acids such as tyrosine and phenylalanine. Computational studies, including MD simulations and QM calculations, are crucial for understanding the relative contributions of these aromatic residues to condensate formation and stability sciencecast.orgembo.orgbiorxiv.orgelifesciences.orgnih.govelifesciences.org. Research indicates that tyrosine can act as a stronger "sticker" than phenylalanine in aqueous environments, attributed to its capacity for hydrogen bonding and a more favorable transfer free energy into condensates, a behavior that can be influenced by the surrounding dielectric constant sciencecast.orgelifesciences.orgelifesciences.org. These findings underscore how the specific chemical attributes of aromatic amino acids, including their interactions with water and other molecules within the condensate, dictate their role in phase separation. Given that stearyl tyrosine incorporates a tyrosine residue, computational modeling of aromatic amino acid interactions within biomolecular condensates is directly relevant. Such studies can elucidate how the tyrosine component of stearyl tyrosine might contribute to or influence condensate formation and properties, potentially affecting its cellular localization or function. The "molecular grammar" of these condensates, which describes how specific amino acids drive assembly, is significantly shaped by aromatic interactions nih.gov.

| Amino Acid Pair Studied | Condensate Environment / Model System | Key Interaction Factors | Observed Hierarchy (e.g., Sticker Strength) | Computational Method(s) |

| Tyrosine vs. Phenylalanine | Aqueous biomolecular condensates | Hydration, Dielectric constant, Hydrogen bonding, π-π stacking | Tyrosine > Phenylalanine (in aqueous media) | MD simulations, QM calculations |

| Tyrosine | Biomolecular condensates | Hydrogen bonding, Transfer free energy, Hydrophobic interactions | Strong sticker in hydrated environments | MD simulations, QM calculations |

| Phenylalanine | Biomolecular condensates | Hydrophobic interactions, π-π stacking | Stronger sticker in apolar media | MD simulations, QM calculations |

| Aromatic amino acids | Model peptides, Protein sequences | Multivalent noncovalent interactions (cation-π, H-bonding, π-π) | Sequence-dependent sticker/spacer effects | MD simulations, Theoretical models |

Compound List:

Stearyl tyrosine

Tyrosine

Phenylalanine

Poly-L-Tyrosine

Tryptophan

L-DOPA

L-tyrosine

DOPA-quinone

Fmoc-tyrosine

Stearic acid

(R)-β-tyrosine

(S)-β-tyrosine

L-Glutamic acid

Vii. Emerging Areas and Future Research Directions

Development of Advanced Functional Materials Incorporating Stearyl Tyrosine Architectures

The molecular architecture of stearyl tyrosine serves as a versatile building block for the bottom-up fabrication of advanced functional materials. The self-assembly of this and similar lipoamino acids is driven by a combination of non-covalent interactions, including hydrophobic effects, hydrogen bonding, and π–π stacking of the tyrosine residues. researchgate.net This leads to the spontaneous formation of well-ordered nanostructures in aqueous media, such as nanofibers, nanoribbons, and hydrogels. researchgate.netnih.gov

Researchers are exploring how to control these self-assembly processes to create materials with tailored properties. For instance, adjustments in pH, temperature, or solvent can influence the morphology and stability of the resulting supramolecular structures. researchgate.net These materials exhibit significant potential in biomedical fields, particularly in drug delivery and tissue engineering. Hydrogels formed from tyrosine-containing molecules can encapsulate therapeutic agents, offering a biocompatible and biodegradable matrix for controlled release. nih.govnih.govjcsp.org.pk The inherent properties of tyrosine also allow for further functionalization, such as crosslinking via dityrosine (B1219331) bonds induced by enzymes or light, which can enhance the mechanical strength and stability of the hydrogels. nih.gov The incorporation of stearyl tyrosine into nanofibrous networks could produce biomimetic spongyhydrogels with tunable hydration and viscoelastic properties, promoting cell adhesion and proliferation. researchgate.net

Future work is aimed at creating multi-functional "smart" materials that respond to specific environmental stimuli. By modifying the tyrosine headgroup or incorporating other molecules into the self-assembled structures, it is possible to design materials that release a payload in response to changes in pH, temperature, or the presence of specific enzymes. mdpi.com

Table 1: Potential Functional Materials Based on Tyrosine-Lipid Architectures This table is generated based on research on tyrosine derivatives and lipoamino acids, illustrating the potential applications for stearyl tyrosine.

| Material Type | Driving Force for Assembly | Potential Applications | Key Research Findings |

|---|---|---|---|

| Hydrogels | Hydrogen bonding, Hydrophobic interactions | Drug delivery, Tissue engineering scaffolds | Can be crosslinked via dityrosine bonds to improve mechanical properties. nih.gov Biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com |

| Nanoparticles / Liposomes | Hydrophobic interactions | Targeted drug delivery, Vaccine adjuvants | The stearyl chain anchors the molecule in lipid bilayers, while the tyrosine headgroup can be surface-exposed for targeting. mdpi.comnih.gov |

| Liquid Crystalline Phases | Molecular packing, Amphiphilicity | Bio-imaging, Biosensors | Ordered structures can be used to align other molecules or as matrices for sensing applications. nih.gov |

| Self-Assembled Nanofibers | π-π stacking, Hydrogen bonding | Nanoelectrodes, Biomimetic coatings | Can form conductive materials when combined with carbon nanotubes or metallic nanoparticles. researchgate.net Mimic natural extracellular matrix components. nih.gov |

Interdisciplinary Studies on Stearyl Tyrosine's Role in Complex Biological Systems

The unique structure of stearyl tyrosine facilitates multifaceted interactions within biological environments. The long stearyl chain provides a lipid anchor, enabling the molecule to readily intercalate into the phospholipid bilayers of cell membranes. This membrane-anchoring capability is central to its function in various biological applications, from drug delivery systems to immunomodulation.

In the context of drug delivery, stearyl tyrosine can be incorporated into lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles. mdpi.comnih.gov In these structures, the stearyl tail integrates into the lipid core, while the tyrosine headgroup can be positioned at the nanoparticle-water interface. nih.gov This surface presentation of tyrosine residues can be exploited for targeted drug delivery, as specific cell types may exhibit preferential uptake of molecules bearing amino acid motifs. nih.gov

Furthermore, stearyl tyrosine and its analogues have been identified as potent immunological adjuvants, substances that enhance the body's immune response to an antigen. nih.govnih.gov When co-administered with a vaccine, these molecules can help stimulate a more robust and durable immune reaction. While the precise mechanism is still under investigation, it is hypothesized that their ability to interact with the membranes of immune cells plays a crucial role in initiating signaling cascades that lead to an enhanced immune response. nih.gov Interdisciplinary studies are essential to unravel how these molecules are recognized by the immune system and how their structure can be optimized for maximum efficacy in vaccine formulations.

Table 2: Investigated Roles of Stearyl Tyrosine in Biological Contexts

| Biological System/Application | Mechanism of Action | Research Focus | Supporting Evidence |

|---|---|---|---|

| Immunology (Vaccine Adjuvant) | Interaction with immune cell membranes, potentially stimulating signaling pathways. | Enhancing antibody response to viral and bacterial antigens. | Demonstrated significant adjuvant activity with various vaccines, eliciting neutralizing antibody responses. nih.govnih.gov |

| Drug Delivery (Lipid Nanoparticles) | Acts as a functional lipid component, anchoring into the nanoparticle structure. | Improving nanoparticle stability and enabling surface functionalization for targeted delivery. | Tyrosine-modified liposomes show potential for targeting transporters like LAT1 that are overexpressed in cancer cells. nih.gov |

| Membrane Interactions | Insertion of the stearyl tail into the lipid bilayer. | Understanding the impact on membrane fluidity, permeability, and interaction with membrane proteins. | The hydrophobic tail of styryl dyes, analogous to the stearyl chain, determines the affinity and kinetics of membrane interactions. nih.gov Lipoamino acids can cause fouling of anion exchange membranes through multiple interaction mechanisms. mdpi.com |

Advancements in Computational Methodologies for Tyrosine-Lipid Conjugate Research

The complexity of self-assembly and biological interactions of tyrosine-lipid conjugates like stearyl tyrosine necessitates the use of advanced computational tools. nih.gov Molecular modeling and simulation provide atomic-level insights that are often inaccessible through experimental techniques alone. acs.org These methods are crucial for predicting the behavior of these molecules, guiding rational design, and interpreting experimental data.

Molecular Dynamics (MD) simulations are a cornerstone of this research, allowing scientists to model the dynamic behavior of stearyl tyrosine in various environments. hawaii.edu All-atom MD simulations can reveal detailed information about how individual molecules pack together during self-assembly or how they insert into and move within a lipid bilayer. nih.gov To study larger systems and longer timescales, such as the formation of a complete nanoparticle or hydrogel network, researchers often employ Coarse-Grained (CG) models . mdpi.com In CG simulations, groups of atoms are represented as single "beads," reducing computational cost while retaining the essential physics of the system. mdpi.commdpi.com

For studying chemical reactions, such as the enzymatic modification of the tyrosine headgroup, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used. nih.gov These simulations treat the reactive center with high-accuracy quantum mechanics while the surrounding environment is modeled using classical molecular mechanics. nih.gov More recently, machine learning and artificial intelligence are being integrated into the research pipeline. These approaches can be used to develop more accurate force fields for simulations, predict the properties of novel tyrosine-lipid conjugates, and screen vast chemical spaces for molecules with desired functional attributes. chapman.edu

Table 3: Computational Methods in Tyrosine-Lipid Conjugate Research

| Methodology | Description | Application for Stearyl Tyrosine | Key Insights Provided |

|---|---|---|---|

| All-Atom Molecular Dynamics (MD) | Simulates the movement of every atom in the system over time based on classical mechanics. | Studying membrane insertion, local molecular packing, and interactions with specific proteins. | Detailed conformational dynamics, hydrogen bonding patterns, and interaction energies. nih.gov |

| Coarse-Grained (CG) MD | Groups of atoms are simplified into single interaction sites to simulate larger systems for longer durations. | Modeling the self-assembly of nanoparticles, vesicles, and hydrogel formation. | Mesoscale morphology, phase behavior, and collective dynamics of large molecular assemblies. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines high-accuracy quantum mechanics for a small, reactive region with classical mechanics for the larger environment. | Investigating enzymatic reactions at the tyrosine headgroup or phosphoryl transfer mechanisms. | Reaction pathways, transition states, and catalytic mechanisms. nih.gov |

| Machine Learning (ML) Models | Uses algorithms to learn from existing data and make predictions about new molecules or systems. | Predicting self-assembly behavior, screening for optimal adjuvant properties, designing novel conjugates. | Structure-property relationships and accelerated discovery of new functional molecules. chapman.edu |

Exploration of Novel Synthetic Routes and Optimized Biosynthetic Pathways for Stearyl Tyrosine Production

The production of stearyl tyrosine currently relies on chemical synthesis, but future advancements are likely to include biosynthetic approaches.

Chemical Synthesis: The most direct route for producing stearyl tyrosine is through esterification. This process involves the reaction of the carboxyl group of stearic acid with the hydroxyl group of the tyrosine side chain, or the reaction of an activated stearic acid derivative (like stearoyl chloride) with the amino group of tyrosine to form an amide linkage. chemscene.com While effective, these chemical methods can require harsh conditions, protecting groups for the amino and carboxyl functions of tyrosine, and may generate unwanted byproducts, necessitating extensive purification steps. Research in this area focuses on developing greener, more efficient catalytic systems that can improve yields and reduce waste.

Biosynthetic Pathways: A long-term goal is the development of biosynthetic routes for stearyl tyrosine production using engineered microorganisms. nih.gov This approach leverages the cell's natural ability to produce the precursor molecules: L-tyrosine and stearic acid. L-tyrosine is produced via the shikimate pathway, which is found in plants and many microbes. wikipedia.orgyoutube.comresearchgate.net Stearic acid is a common fatty acid produced through fatty acid synthesis pathways.

The primary challenge lies in identifying or engineering an enzyme capable of joining these two precursors. This could involve screening for novel ligases or acyltransferases that have the desired substrate specificity or using protein engineering to alter the function of existing enzymes. The entire metabolic network of the host organism (such as E. coli or yeast) would need to be optimized to channel metabolic flux towards the overproduction of both L-tyrosine and stearic acid and to express the final conjugating enzyme. researchgate.net A successful biosynthetic route could offer a more sustainable and potentially cost-effective method for large-scale production. nih.gov

Table 4: Comparison of Production Routes for Stearyl Tyrosine

| Parameter | Chemical Synthesis | Biosynthesis (Future Potential) |

|---|---|---|

| Precursors | Stearic acid (or derivative), L-Tyrosine | Simple carbon sources (e.g., glucose) |

| Process | Esterification or amidation reaction, often requiring catalysts and organic solvents. | Fermentation using metabolically engineered microorganisms. |

| Advantages | Established and direct route, high purity achievable. | Potentially sustainable, uses renewable feedstocks, milder reaction conditions. |

| Challenges | Use of protecting groups, potential for byproducts, environmental concerns with solvents and reagents. | Requires discovery/engineering of a suitable conjugating enzyme, extensive metabolic engineering for high yields. researchgate.net |

Q & A

Basic Research Question

- Primary techniques :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve stearic chain and tyrosine aromatic protons.

- Mass spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion and fragmentation patterns.

- HPLC : Assess purity with UV detection at 280 nm (tyrosine absorbance).

- Validation : Cross-check results against synthetic controls and published spectra. Discrepancies in melting points or retention times may indicate impurities .

Note : Journals require methods to be "sufficiently detailed for replication," including instrument models and software settings .

How should researchers design stability studies for Stearyl tyrosine under physiological conditions?

Basic Research Question

- Experimental design :

- Accelerated stability testing : Expose samples to varying pH (4–9), temperatures (25–40°C), and light conditions.

- Analytical endpoints : Monitor degradation via HPLC (peak area reduction) or FTIR (loss of ester carbonyl peaks).

- Kinetic analysis : Calculate half-life using first-order decay models.

- Documentation : Report buffer compositions, sampling intervals, and statistical methods (e.g., ANOVA for inter-batch variability) .

Advanced Research Question

- Process variables :

- Solvent volume : Adjust to maintain reagent solubility (e.g., DMF vs. THF).

- Catalyst loading : Test Lewis acids (e.g., ZnCl) or enzyme catalysts for esterification efficiency.

- Workflow : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry).

- Troubleshooting : Low yields may stem from side reactions (e.g., hydrolysis); characterize byproducts via LC-MS .

Methodological Framework : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to align optimization goals with resource constraints .

How should contradictions between NMR and mass spectrometry data be resolved during Stearyl tyrosine characterization?

Advanced Research Question

- Stepwise approach :

- Re-examine sample prep : Ensure dryness (NMR) and ionization efficiency (MS).

- Complementary techniques : Use FTIR to confirm ester bonds or elemental analysis for stoichiometry.

- Theoretical modeling : Compare experimental MS/MS fragments with computational predictions (e.g., MassFrontier).

- Case study : A 2021 study resolved tyrosine-derivative conflicts by correlating H-NMR coupling constants with MS fragmentation pathways .

Guidance : Results sections should "avoid overinterpretation" until contradictions are addressed .

What statistical approaches are appropriate for analyzing Stearyl tyrosine’s biological efficacy in drug delivery studies?

Advanced Research Question

- Study design :

- Dose-response assays : Use nonlinear regression (e.g., Hill equation) to model efficacy.

- Comparative studies : Apply t-tests or Mann-Whitney U tests for nanoparticle vs. free-drug bioavailability.

- Power analysis : Predefine sample sizes to detect ≥20% efficacy differences (α=0.05, β=0.2) .

Ethical Consideration : Consult statisticians early to align methods with ethical review requirements .

What mechanistic studies can elucidate Stearyl tyrosine’s role in self-assembling drug delivery systems?

Advanced Research Question

- Experimental strategies :

- Critical micelle concentration (CMC) : Measure via fluorescence (pyrene excimer method).

- Molecular dynamics (MD) : Simulate lipid tail packing and tyrosine-headgroup interactions.

- SAXS/WAXS : Probe nanostructure morphology under physiological conditions.

- Data integration : Correlate CMC with cytotoxicity to balance stability and biocompatibility .

Reproducibility : Openly share simulation parameters and raw scattering data as supplemental materials .

How can researchers address batch-to-batch variability in Stearyl tyrosine-based formulations?

Advanced Research Question

- Root-cause analysis :

- Raw material QC : Test fatty acid chain purity (GC-FID) and tyrosine enantiomeric excess (chiral HPLC).

- Process analytics : Implement in-line PAT (Process Analytical Technology) for real-time monitoring.

- Mitigation : Adopt QbD (Quality by Design) principles to define design spaces for critical parameters .

Documentation : Journals require "detailed batch records" in supplementary information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.